Morpholin-4-yl(naphthalen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholin-4-yl(naphthalen-2-yl)methanone is an organic compound that features a morpholine ring attached to a naphthalene moiety through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl(naphthalen-2-yl)methanone typically involves the condensation of naphthalene-2-carboxylic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted and purified. This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl(naphthalen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Naphthalen-2-ylmethanol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Morpholin-4-yl(naphthalen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Morpholin-4-yl(naphthalen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)(morpholin-4-yl)methylnaphthalen-2-ol: This compound has a similar structure but includes a bromine atom, which can alter its chemical properties and biological activity.
(3-Amino-2-fluorophenyl)(morpholino)methanone:
Uniqueness
Morpholin-4-yl(naphthalen-2-yl)methanone is unique due to its specific combination of a morpholine ring and a naphthalene moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and materials science.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
morpholin-4-yl(naphthalen-2-yl)methanone |
InChI |
InChI=1S/C15H15NO2/c17-15(16-7-9-18-10-8-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |
InChI Key |
VKXHFIXLSWJYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.